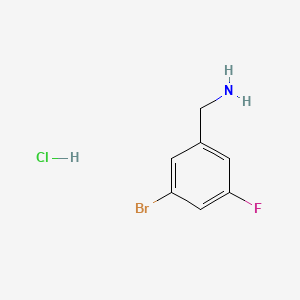

3-Bromo-5-fluorobenzylamine hydrochloride

Description

Properties

IUPAC Name |

(3-bromo-5-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-1-5(4-10)2-7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYIDRUSNSFKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189924-80-8 | |

| Record name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Bromo-5-fluorobenzylamine hydrochloride (CAS No: 1189924-80-8), a halogenated benzylamine derivative of interest to researchers in medicinal chemistry and drug development. Acknowledging the current scarcity of published experimental data for this specific compound, this document pivots from a simple data sheet to a detailed methodological framework. It is designed to empower researchers by providing not only the known foundational data but also the authoritative, field-proven protocols for determining critical physical properties such as melting point and solubility. Furthermore, this guide offers an expert analysis of the anticipated spectroscopic characteristics to aid in structural verification and characterization.

Introduction and Compound Profile

3-Bromo-5-fluorobenzylamine hydrochloride belongs to a class of substituted benzylamines, which are crucial structural motifs in a wide array of pharmacologically active molecules. The presence of both bromine and fluorine atoms on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for library synthesis and lead optimization.

As a hydrochloride salt, the compound's physicochemical properties, particularly aqueous solubility and crystallinity, are modified to favor handling and formulation, which are critical considerations in the drug development pipeline.[1][2] This guide serves as a foundational resource for scientists working with this compound, establishing its chemical identity and providing the necessary protocols for its thorough physical characterization.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (3-bromo-5-fluorophenyl)methanamine hydrochloride | N/A |

| CAS Number | 1189924-80-8 | [3] |

| Molecular Formula | C₇H₈BrClFN | [3] |

| Molecular Weight | 240.50 g/mol | [3] |

| Physical Form | Solid, presumed crystalline powder | Inferred from isomers[4][5] |

Core Physical Properties: A Methodological Approach

2.1 Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress the melting point and broaden the range.[8]

Table 2: Melting Point Data

| Property | Value | Notes |

| Melting Range | Data not available. | A related isomer, 4-Bromo-2-fluorobenzylamine hydrochloride, has a reported melting point of 250-254 °C.[7] This value should not be used for identification but suggests the target compound is a high-melting solid. |

2.2 Solubility Profile

Solubility is a paramount property in drug development, influencing bioavailability, formulation, and administration routes. As an amine hydrochloride salt, the compound is expected to have enhanced solubility in polar protic solvents, such as water and alcohols, compared to its free base form.[2][9] A comprehensive solubility profile across pharmaceutically relevant solvents is essential.

Table 3: Solubility Characteristics

| Property | Value | Notes |

| Aqueous Solubility | Data not available. | A qualitative descriptor of "Soluble" is noted for an isomer, but without quantitative context.[7] The pH of the aqueous solution will significantly impact solubility.[10] |

| Organic Solubility | Data not available. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility is likely low in nonpolar solvents like hexanes or toluene.[9] |

Experimental Protocols for Physical Characterization

The following protocols represent industry-standard methods for determining the physical properties outlined above. Adherence to these methodologies will ensure data integrity and reproducibility.

3.1 Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the standard capillary method, as recognized by major pharmacopeias.[11][12]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. An improperly dried sample can lead to inaccurate readings.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a dense column 2-3 mm in height at the sealed end.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Set a high ramp rate (e.g., 10 °C/min) to quickly find an approximate melting range. This saves time for subsequent, more accurate measurements.[8]

-

Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 10 °C below the estimated melting point.[12]

-

Measurement: Decrease the heating rate to 1-2 °C/min.[12] Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This is the melting range.

-

Validation: Repeat the accurate determination at least twice. Consistent results across two or more measurements confirm the validity of the reading.

Diagram 1: Workflow for Capillary Melting Point Determination

3.2 Protocol for Solubility Profiling (Isothermal Shake-Flask Method)

The isothermal equilibrium (shake-flask) method is a robust technique for determining the solubility of a compound in various solvents.[9]

Methodology:

-

System Preparation: To a series of labeled vials, add an excess amount of 3-Bromo-5-fluorobenzylamine hydrochloride (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each test solvent (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Ethanol, Methanol, DMSO) to the respective vials.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand at the same temperature until the excess solid has settled. Centrifuge the vials to ensure clear separation of the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

Diagram 2: Process for Isothermal Solubility Determination

Anticipated Spectroscopic Characteristics

While experimental spectra are not publicly available, a foundational understanding of the expected spectroscopic signals is invaluable for researchers performing structural confirmation.

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected on the aromatic ring. Due to the meta positioning of the bromine and fluorine, complex splitting patterns (doublets of doublets, triplets of doublets) are anticipated.

-

Benzylic Protons (δ ~4.0-4.5 ppm): The -CH₂- group adjacent to the nitrogen will likely appear as a singlet.

-

Ammonium Protons (δ ~8.5-9.5 ppm): The -NH₃⁺ protons are expected to be a broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons directly bonded to fluorine and bromine will show characteristic large (C-F) and smaller (C-Br) coupling constants, respectively. The C-F coupling will be particularly informative for assignment.

-

Benzylic Carbon (δ ~40-50 ppm): A single peak corresponding to the -CH₂- carbon.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption band is the hallmark of the ammonium salt (-NH₃⁺) stretch.[2]

-

Aromatic C-H Stretch (>3000 cm⁻¹): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending (1450-1600 cm⁻¹): Several sharp absorptions are characteristic of the aromatic ring.

-

C-F and C-Br Stretches (1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively): Absorptions in the fingerprint region corresponding to the carbon-halogen bonds are expected.

-

Safety, Handling, and Storage

Specific safety data for 3-Bromo-5-fluorobenzylamine hydrochloride is limited. However, based on data for structurally similar compounds, the following precautions are advised.[6]

-

Hazard Profile: Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[6]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. The compound is expected to be stable under recommended storage conditions.[6]

References

View References

-

Scribd. Melting Point Determination Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ChemBK. 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE - Physico-chemical Properties. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

Mettler Toledo. What is Melting Point?. [Link]

-

Capot Chemical. Specifications of (3-bromo-5-fluorophenyl)methanamine hydrochloride. [Link]

-

Chem-Impex. 3-Bromo-5-fluorobenzoic acid. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-Bromo-4-fluorobenzylamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Bromo-4-fluorobenzylamine hydrochloride, 98% [cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. benchchem.com [benchchem.com]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. mt.com [mt.com]

A Technical Guide to 3-Bromo-5-fluorobenzylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the rational incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Substituted benzylamines are foundational scaffolds, providing a versatile backbone for a vast array of therapeutic agents. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this backbone allows for the fine-tuning of critical molecular properties. 3-Bromo-5-fluorobenzylamine hydrochloride stands out as a key building block, offering a unique combination of features essential for the synthesis of complex, biologically active molecules.

The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The strong carbon-fluorine bond increases metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, fluorine's high electronegativity can modulate the pKa of the amine group and influence non-covalent interactions (such as hydrogen bonds or dipole interactions) with target proteins, often leading to improved binding affinity and selectivity.[1][2]

Simultaneously, the bromine atom at the meta-position serves as a crucial synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This reactivity allows for the systematic and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, enabling medicinal chemists to rapidly build molecular complexity and explore the structure-activity relationship (SAR) of a compound series. This dual functionality makes 3-Bromo-5-fluorobenzylamine hydrochloride a highly valuable intermediate for constructing libraries of novel compounds aimed at various biological targets, including protein kinases.[3][4]

This guide provides an in-depth overview of the physicochemical properties, a detailed synthesis protocol, reactivity profile, and key applications of 3-Bromo-5-fluorobenzylamine hydrochloride for researchers and professionals in drug development.

Physicochemical Properties and Data

3-Bromo-5-fluorobenzylamine hydrochloride is a pale cream-colored solid at room temperature.[5] Its hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its use in various reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 240.50 g/mol | [5] |

| Molecular Formula | C₇H₈BrClFN | [5] |

| CAS Number | 1189924-80-8 | |

| Melting Point | 250-254 °C | [5] |

| Boiling Point | 280.8 °C at 760 mmHg | [5] |

| Water Solubility | Soluble | [5] |

| Appearance | Pale cream powder or lumps |

Synthesis and Purification: A Validated Two-Step Protocol

The synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride is most reliably achieved via a two-step process starting from the commercially available 3-bromo-5-fluorobenzyl bromide. The core of this process involves the formation of a nitrile intermediate, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt. This methodology ensures high yields and purity, critical for downstream applications in pharmaceutical synthesis.

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of 3-Bromo-5-fluorobenzylamine HCl.

Step 1: Synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile

This protocol is adapted from a documented procedure for the synthesis of the key nitrile intermediate.[6]

Materials:

-

3-Bromo-5-fluorobenzyl bromide (1.0 eq)

-

Sodium cyanide (1.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

2.5% w/v aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed tube, suspend sodium cyanide (1.5 eq) in a minimal amount of water.

-

Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethylformamide.

-

Heat the reaction mixture to 75°C for 3 hours.

-

Cool the reaction to room temperature and partition the mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.[6]

-

Separate the layers and extract the aqueous phase with an additional portion of ethyl acetate.

-

Combine the organic extracts and wash sequentially with water (2x) and saturated aqueous sodium chloride.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography (silica gel, eluting with 10% ethyl acetate/hexane) to afford pure 2-[3-bromo-5-fluorophenyl]acetonitrile.[6]

Self-Validation and Characterization: The identity and purity of the intermediate should be confirmed by spectroscopic methods. The expected NMR data are as follows:

-

¹H NMR (400 MHz, CDCl₃): δ 7.26-7.28 (m, 1H), 7.17-7.21 (dm, 1H), 6.98-7.02 (dm, 1H), 3.73 (s, 2H).[6]

-

¹³C NMR (101 MHz, CDCl₃): δ 162.90 (d, JCF = 252.1 Hz), 133.95 (d, JCF = 8.5 Hz), 127.24 (d, JCF = 3.8 Hz), 123.53 (d, JCF = 10.0 Hz), 119.22 (d, JCF = 23.8 Hz), 117.00, 114.50 (d, JCF = 23.1 Hz), 23.30 (d, JCF = 1.5 Hz).[6]

-

¹⁹F NMR (377 MHz, CDCl₃): δ -109.46 (dd, JHF = 8.0, 8.0 Hz, 1F).[6]

Step 2: Reduction to 3-Bromo-5-fluorobenzylamine and Hydrochloride Salt Formation

This step employs a standard reduction of the nitrile to the primary amine.

Materials:

-

2-[3-bromo-5-fluorophenyl]acetonitrile (1.0 eq)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, ~1.5-2.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (2.0 M solution in diethyl ether)

-

Diethyl ether

Procedure:

-

Dissolve the 2-[3-bromo-5-fluorophenyl]acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-THF complex solution dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents by rotary evaporation.

-

Dissolve the residue in diethyl ether and cool to 0°C.

-

Add the hydrochloric acid solution in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Bromo-5-fluorobenzylamine hydrochloride.

Reactivity Profile and Applications in Drug Design

The synthetic utility of 3-Bromo-5-fluorobenzylamine hydrochloride is rooted in the distinct reactivity of its functional groups.

-

Nucleophilic Amine: The primary amine is a potent nucleophile and readily participates in standard amine chemistry, including acylation to form amides, reductive amination to form secondary amines, and alkylation. These reactions are fundamental for elongating the molecule and introducing new pharmacophores.

-

Aryl Bromide for Cross-Coupling: The C-Br bond is the key to diversification. It serves as an electrophilic site for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the attachment of various substituents at the 3-position, which is critical for exploring the SAR of a lead compound. For instance, in the development of kinase inhibitors, this position can be functionalized to target specific pockets within the ATP-binding site of the enzyme.[3][4][7]

-

Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution (SNAr) under certain conditions, providing another avenue for derivatization.

Application in Kinase Inhibitor Scaffolds

A primary application of building blocks like 3-Bromo-5-fluorobenzylamine is in the synthesis of kinase inhibitors for oncology.[8] Kinase signaling pathways, such as the RAS-RAF-MEK-ERK cascade, are frequently mutated and constitutively active in cancers like melanoma, leading to uncontrolled cell proliferation.[4] Inhibitors are designed to bind to the ATP-binding site of kinases like BRAF or MEK, preventing their function. The benzylamine core can be elaborated into a structure that mimics the hinge-binding motif of ATP, while the substitutable bromine position allows for the introduction of moieties that occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Illustrative Signaling Pathway Targeted by Derived Inhibitors

Caption: The RAS-RAF-MEK-ERK pathway, a key target in oncology.

Safety, Handling, and Disposal

As a halogenated aromatic amine, 3-Bromo-5-fluorobenzylamine hydrochloride requires careful handling to minimize exposure and ensure laboratory safety. Aromatic amines as a class are known for potential toxicity, and proper protocols must be followed.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A chemical-resistant lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

-

3-Bromo-5-fluorobenzylamine hydrochloride and any materials contaminated with it should be treated as hazardous waste.

-

Waste Segregation: Halogenated organic waste must be collected in a designated, clearly labeled, and sealed hazardous waste container, separate from non-halogenated waste.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-Bromo-5-fluorobenzylamine hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its carefully considered arrangement of a nucleophilic amine, a synthetically versatile bromine atom, and a property-enhancing fluorine atom provides an efficient starting point for the development of sophisticated therapeutic candidates. By understanding its properties, employing robust synthetic protocols, and leveraging its reactivity, researchers can accelerate the discovery of novel drugs, particularly in the competitive field of kinase inhibitor development. Adherence to strict safety protocols is essential to ensure the responsible and effective use of this powerful building block.

References

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

- Google Patents. (n.d.). Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.

- Google Patents. (n.d.). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing these compounds and intermediates thereof, a pharmaceutical formulation and a pharmaceutical composition containing these compounds, and the use thereof.

-

PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of hydroxy aromatic acids.

-

ChemBK. (n.d.). 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Retrieved from [Link]

-

PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-Bromo-5-fluorobenzylamine hydrochloride (CAS No. 1189924-80-8). As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe laboratory environment. This document synthesizes critical data from safety data sheets and established laboratory safety protocols to offer a field-proven perspective on its management.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs proper storage conditions, potential reactivity, and appropriate emergency responses.

| Property | Value | Source(s) |

| CAS Number | 1189924-80-8 | [1] |

| Molecular Formula | C₇H₈BrClFN | [2] |

| Molecular Weight | 240.5 g/mol | [2] |

| Appearance | White to light yellow solid/powder | [3] |

| Melting Point | 250-254 °C | [2] |

| Boiling Point | 280.8 °C at 760 mmHg | [2] |

| Solubility | Soluble in water | [2] |

| Storage Temperature | 2-8°C, protect from light | [3] |

Section 2: Hazard Identification and GHS Classification

3-Bromo-5-fluorobenzylamine hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate the implementation of stringent safety protocols to prevent accidental exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of engineering controls and PPE is to create a multi-layered defense against the identified hazards.

Engineering Controls:

-

Ventilation: All handling of 3-Bromo-5-fluorobenzylamine hydrochloride should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or aerosols.[5]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers in the immediate vicinity of where the compound is handled.[6]

Personal Protective Equipment (PPE):

The selection of PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7] Standard safety glasses do not provide adequate protection against dust and potential splashes.

-

Skin Protection:

-

Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[7]

Caption: Figure 1: PPE Selection Workflow for Handling 3-Bromo-5-fluorobenzylamine hydrochloride.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Wash hands thoroughly after handling.[1]

-

Avoid the formation of dust and aerosols.[5]

-

Use in a well-ventilated area.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated place.[6]

-

Store at the recommended temperature of 2-8°C and protect from light.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[1]

Section 5: Emergency Procedures

A well-defined and practiced emergency response plan is a cornerstone of a robust safety program.

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6]

-

In case of skin contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]

-

In case of inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

-

In case of ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]

-

Hazardous combustion products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[6]

-

Protective equipment for firefighters: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures:

-

Personal precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate personal protective equipment.[5]

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: For small spills, sweep up the material and place it into a suitable disposal container.[4][6] Avoid generating dust.[4] For large spills, contain the spill and collect the material for disposal.

Sources

3-Bromo-5-fluorobenzylamine hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide on the Safe Handling of 3-Bromo-5-fluorobenzylamine Hydrochloride

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Bromo-5-fluorobenzylamine hydrochloride. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide provides in-depth insights into the compound's hazard profile, risk mitigation strategies, and detailed protocols grounded in established safety principles. The information herein is synthesized from available supplier data and overarching chemical safety standards to ensure a high degree of scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Bromo-5-fluorobenzylamine hydrochloride is a substituted aromatic amine salt. The presence of bromine and fluorine atoms on the benzene ring, combined with the benzylamine hydrochloride moiety, dictates its reactivity and toxicological profile. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C₇H₈BrClFN | N/A |

| Molecular Weight | 240.50 g/mol | |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Melting Point | 235-240 °C | |

| Solubility | Information not readily available; likely soluble in water and polar organic solvents like methanol and DMSO. | Inferred |

| CAS Number | 914636-61-0 |

Hazard Identification and Toxicological Assessment

While a comprehensive toxicological profile for 3-Bromo-5-fluorobenzylamine hydrochloride is not publicly available, the structural motifs suggest several potential hazards. The Globally Harmonized System (GHS) classifications provided by suppliers serve as the primary basis for this assessment.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Expert Analysis of Hazards:

-

Aromatic Amines: This class of compounds can be absorbed through the skin and may act as sensitizers or have long-term health effects with repeated exposure.

-

Halogenated Benzene Ring: The bromo- and fluoro- substituents enhance the chemical's reactivity and can influence its metabolic pathways, potentially leading to the formation of reactive intermediates.

-

Hydrochloride Salt: As a salt, it is a solid that can form dust. Inhalation of this dust is a primary exposure route, leading to respiratory irritation as indicated by the H335 classification.

Risk Mitigation and the Hierarchy of Controls

Effective safety management involves implementing a multi-layered approach to risk control. The hierarchy of controls provides a framework for selecting the most effective measures.

Caption: Hierarchy of controls, from most to least effective.

Application to 3-Bromo-5-fluorobenzylamine hydrochloride:

-

Elimination/Substitution: In a research context, eliminating the need for this specific compound is often not feasible. Substitution should be considered if a less hazardous analogue can achieve the same scientific objective.

-

Engineering Controls: The primary and most critical control measure is to handle this compound within a certified chemical fume hood. This prevents inhalation of airborne dust and vapors. For weighing, a ventilated balance enclosure should be used.

-

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins. This SOP should cover weighing, dissolution, reaction quenching, and workup procedures.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

-

Designated Areas: Clearly label the areas where this compound is stored and handled.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as the primary control measure.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile gloves are recommended. Inspect gloves for tears before and during use. Change gloves immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Standard Operating Protocols

The following protocols are provided as a template and should be adapted to specific experimental needs.

Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated balance enclosure is operational.

-

Staging: Place a tared weigh boat on the analytical balance. Also, place the stock container of 3-Bromo-5-fluorobenzylamine hydrochloride, a spatula, and the receiving vessel inside the ventilated enclosure.

-

Dispensing: Slowly open the stock container. Using the spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.

-

Transfer: Carefully transfer the weighed powder into the designated receiving vessel (e.g., a round-bottom flask).

-

Cleaning: Gently tap the weigh boat to dislodge any remaining powder. Clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in a designated solid waste container.

-

Closure: Securely close the stock container and return it to its designated storage location.

Protocol for Dissolution

-

Preparation: Conduct this procedure entirely within a chemical fume hood.

-

Solvent Addition: To the vessel containing the weighed compound, add the desired solvent using a pipette or graduated cylinder.

-

Dissolution: Gently swirl the vessel to aid dissolution. If necessary, use a magnetic stirrer. Avoid heating unless the experimental protocol explicitly requires it, and if so, use a heating mantle with temperature control and ensure proper ventilation.

-

Completion: Once fully dissolved, proceed with the reaction or application as planned.

Emergency Procedures

Rapid and correct response during an emergency is critical.

Caption: Decision workflow for emergency response.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Evacuate: Restrict access to the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Collect: Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed, and labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Disposal of this material and its container must be done in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.

References

-

Anichem, 3-Bromo-5-fluorobenzylamine hydrochloride Safety Data Sheet. Available at: [Link]

The Strategic deployment of 3-Bromo-5-fluorobenzylamine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Architect's Choice in Drug Discovery

In the intricate world of medicinal chemistry, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. It is a decision that dictates the potential for structural diversity, the efficiency of the synthetic route, and ultimately, the biological activity of the final therapeutic candidate. 3-Bromo-5-fluorobenzylamine hydrochloride is one such cornerstone—a seemingly simple molecule that offers a wealth of strategic advantages to the discerning drug discovery professional. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive benzylamine moiety, provides a versatile platform for the construction of complex and potent bioactive molecules. This guide will delve into the potential applications of this valuable building block, with a particular focus on its utility in the development of enzyme inhibitors, a critical area of therapeutic research. We will explore the causality behind its use, from the fundamental principles of structure-activity relationships (SAR) to the practical execution of synthetic protocols, providing a comprehensive resource for researchers and scientists in the field.

I. The Molecular Blueprint: Physicochemical Properties and Synthetic Versatility

The strategic value of 3-Bromo-5-fluorobenzylamine hydrochloride in medicinal chemistry is rooted in its distinct physicochemical properties. The presence and positioning of the bromo and fluoro substituents on the aromatic ring are not arbitrary; they are deliberate choices that impart specific and advantageous characteristics to the molecule and its derivatives.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrClFN | ChemBK |

| Molecular Weight | 240.50 g/mol | ChemBK |

| Melting Point | 250-254 °C | ChemBK |

| Solubility | Soluble in water | ChemBK |

The fluorine atom, a small and highly electronegative element, is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation into a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atom can modulate the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets, thereby increasing binding affinity.

The bromine atom, larger and more polarizable, serves as a versatile synthetic handle. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening and SAR exploration. The strategic placement of the bromine and fluorine atoms also influences the overall electronic and lipophilic character of the molecule, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

II. Case Study: The Application of a 3-Bromo-5-fluorobenzyl Moiety in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

To illustrate the practical application of the 3-bromo-5-fluorobenzyl scaffold, we will examine its potential role in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1]

The design of potent and selective DPP-4 inhibitors often involves the incorporation of a substituted benzyl group that can form key interactions within the active site of the enzyme. The unique electronic and steric properties of the 3-bromo-5-fluorobenzyl group make it an attractive candidate for this purpose.

A. Rationale for the 3-Bromo-5-fluorobenzyl Moiety in DPP-4 Inhibition

Structure-activity relationship studies of various DPP-4 inhibitors have revealed the importance of specific substitutions on the aromatic ring of the benzyl moiety. The presence of a halogen, such as bromine, at the para-position has been shown to enhance inhibitory potency.[2] This is attributed to the ability of the bromine atom to form favorable halogen bonds or other non-covalent interactions with amino acid residues in the S1 subsite of the DPP-4 active site. The trifluoromethyl group, another common substituent, has also been shown to improve potency, suggesting that electron-withdrawing groups in this region are beneficial.[2]

The 3-bromo-5-fluoro substitution pattern offers a unique combination of these desirable features. The bromine atom can engage in key interactions within the active site, while the fluorine atom can contribute to improved metabolic stability and potentially fine-tune the electronic properties of the aromatic ring to optimize binding.

B. Proposed Synthetic Pathway to Novel DPP-4 Inhibitors

The following is a proposed synthetic workflow for the generation of a library of novel DPP-4 inhibitors incorporating the 3-bromo-5-fluorobenzyl moiety. This pathway leverages the synthetic versatility of the starting material and allows for the exploration of a diverse chemical space.

Figure 1: Proposed workflow for the synthesis and screening of DPP-4 inhibitors.

C. Experimental Protocol: Synthesis of an N-(3-bromo-5-fluorobenzyl)-substituted pyrazole

This protocol details the first key step in the proposed synthetic pathway: the coupling of 3-Bromo-5-fluorobenzylamine hydrochloride with a heterocyclic core.

Materials:

-

3-Bromo-5-fluorobenzylamine hydrochloride

-

4-Formyl-1H-pyrazole

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 4-formyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM) is added 3-Bromo-5-fluorobenzylamine hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(3-bromo-5-fluorobenzyl)-1H-pyrazol-4-yl)methanamine.

D. Structure-Activity Relationship (SAR) Analysis

The library of final compounds generated from the diversification step would be subjected to in vitro DPP-4 inhibition assays to determine their half-maximal inhibitory concentrations (IC₅₀). The resulting data would be analyzed to establish a structure-activity relationship, providing insights into the key structural features required for potent DPP-4 inhibition.

Hypothetical SAR Table:

| Compound | R Group (at bromo position) | DPP-4 IC₅₀ (nM) |

| 1a | -H | 500 |

| 1b | -Phenyl | 150 |

| 1c | -4-Methoxyphenyl | 80 |

| 1d | -3-Pyridyl | 120 |

| 1e | -Morpholine | 250 |

This hypothetical data suggests that substitution at the bromine position is well-tolerated and can lead to improved potency. The introduction of an aryl group, particularly one with an electron-donating substituent like a methoxy group, appears to be beneficial for activity.

III. Broader Applications and Future Perspectives

While the case study on DPP-4 inhibitors provides a specific example, the utility of 3-Bromo-5-fluorobenzylamine hydrochloride extends to a wide range of other therapeutic targets. The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to be readily derivatized makes it an ideal starting point for the synthesis of inhibitors for other enzyme families, such as kinases, as well as modulators for G-protein coupled receptors (GPCRs).

The strategic combination of the bromo and fluoro substituents provides a powerful tool for medicinal chemists to fine-tune the properties of their lead compounds. The continued exploration of the chemical space accessible from this versatile building block is likely to yield novel therapeutic agents for a variety of diseases.

IV. Conclusion

3-Bromo-5-fluorobenzylamine hydrochloride is more than just a chemical reagent; it is a strategic asset in the modern drug discovery arsenal. Its unique combination of a reactive benzylamine handle and a strategically halogenated aromatic ring provides a robust platform for the synthesis of diverse and potent bioactive molecules. Through a detailed examination of its properties and a case study in the design of DPP-4 inhibitors, this guide has demonstrated the causality behind its selection and the practical methodologies for its application. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-designed building blocks like 3-Bromo-5-fluorobenzylamine hydrochloride will remain a cornerstone of successful drug discovery endeavors.

References

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.

- 3-Bromo-5-fluoroanisole: Key Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Science China Chemistry.

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.

- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut

- Application Notes and Protocols: The Strategic Use of 3-Bromo-5-difluoromethoxy-2- fluorophenol in the Synthesis of Novel Kinase Inhibitors. BenchChem.

- Medicinal Chemistry Perspectives on Recent Advances in Src Kinase Inhibitors as a Potential Target for the Development of Anticancer Agents: Biological Profile, Selectivity, Structure-Activity Rel

- Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Neg

- "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.

- Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prost

- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.

- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-chlorobenzo[d]thiazole Derivatives and Rel

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Substituted phenethylamine. Wikipedia.

- Medicinal Chemistry of Modern Antibiotics. Thomas Hermann.

- Structural Activity Relationship of Evoxine and Related Furoquinoline Alkaloids: A Compar

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Bromo-5-fluorobenzylamine Hydrochloride

Introduction and Significance

3-Bromo-5-fluorobenzylamine hydrochloride is a crucial building block in medicinal and agricultural chemistry. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2][3] The presence of bromine and fluorine atoms provides specific steric and electronic properties, and the bromine atom, in particular, offers a reactive handle for further functionalization via cross-coupling reactions.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-5-fluorobenzylamine hydrochloride, starting from the commercially available 3-bromo-5-fluorobenzonitrile. The core of this synthesis is the catalytic hydrogenation of the nitrile functional group, a robust and widely used transformation for the production of primary amines.[4][5] This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product to ensure reproducibility and safety.

Chemical Principle and Reaction Mechanism

The conversion of a nitrile to a primary amine is a cornerstone of synthetic chemistry. While various reducing agents can accomplish this, catalytic hydrogenation offers high efficiency and cleaner reaction profiles. This protocol employs Raney® Nickel, a highly active and cost-effective sponge-metal catalyst, for this transformation.[6][7][8]

The overall reaction proceeds in two main stages:

-

Reduction of the Nitrile: The starting material, 3-bromo-5-fluorobenzonitrile, is subjected to catalytic hydrogenation. The reaction occurs on the surface of the Raney Nickel catalyst. The nitrile (C≡N) group is first reduced to an imine intermediate (C=NH), which is highly reactive.[5] To prevent the formation of secondary and tertiary amine byproducts—which can arise from the reaction of the primary amine product with the imine intermediate—the reaction conditions are optimized to ensure the imine is rapidly hydrogenated to the desired primary amine (-CH₂NH₂).[5][8]

-

Formation of the Hydrochloride Salt: The resulting free amine, 3-Bromo-5-fluorobenzylamine, is an oil that can be unstable and difficult to handle. Conversion to its hydrochloride salt by treatment with hydrochloric acid yields a stable, crystalline solid that is easier to purify, weigh, and store.

Overall Reaction Scheme:

-

Step 1: 3-bromo-5-fluorobenzonitrile → 3-Bromo-5-fluorobenzylamine (Catalytic Hydrogenation)

-

Step 2: 3-Bromo-5-fluorobenzylamine → 3-Bromo-5-fluorobenzylamine hydrochloride (Acid-Base Reaction)

Materials and Reagents

Proper characterization and sourcing of materials are critical for the success of the synthesis.

| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| 3-bromo-5-fluorobenzonitrile | 179898-34-1 | C₇H₃BrFN | 200.01 | Starting Material. Purity ≥98%.[9][10][11] |

| Raney® Nickel (slurry in water) | 7440-02-0 | Ni | 58.69 | Catalyst. Highly pyrophoric when dry.[12] |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Reaction Solvent. |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | Reducing Agent. High purity grade. |

| Hydrochloric Acid (2M in Diethyl Ether) | 7647-01-0 | HCl | 36.46 | For salt formation. |

| Diatomaceous Earth (Celite®) | 61790-53-2 | SiO₂ | 60.08 | Filtration Aid. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent for workup. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Solvent for precipitation and washing. |

Critical Safety and Handling Protocols (EHS)

Adherence to safety protocols is non-negotiable. This synthesis involves several hazardous materials and conditions.

-

3-bromo-5-fluorobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[13] Standard PPE (lab coat, safety glasses, gloves) is required.

-

Raney® Nickel: This catalyst is the primary hazard. It is highly pyrophoric and can ignite spontaneously if it dries out in the air.[12][14][15] It is also a suspected carcinogen and can cause organ damage through prolonged exposure.[12]

-

ALWAYS keep Raney Nickel covered with water or the reaction solvent.[14]

-

Transfer the slurry using a spatula or pipette, ensuring it does not dry on the transfer tool.

-

Filtration must be performed carefully, keeping the filter cake wet.

-

Quench spent catalyst immediately and dispose of it as hazardous waste according to institutional guidelines.

-

-

Hydrogen Gas: This is an extremely flammable gas.[15] Ensure the reaction apparatus is leak-proof and operated in a well-ventilated fume hood away from ignition sources. Use non-sparking tools.[15]

-

Solvents: Methanol, ethyl acetate, and diethyl ether are flammable. Methanol is toxic. All solvent handling should be performed in a fume hood.

-

Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

All experimental steps must be performed inside a certified chemical fume hood by trained personnel wearing appropriate PPE.

Detailed Experimental Protocol

Part A: Catalytic Hydrogenation of 3-bromo-5-fluorobenzonitrile

-

Apparatus Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a heavy-walled flask equipped with a magnetic stir bar and a three-way stopcock connected to a vacuum line and a hydrogen-filled balloon).

-

Charging the Reactor:

-

To the hydrogenation vessel, add 3-bromo-5-fluorobenzonitrile (e.g., 10.0 g, 50.0 mmol).

-

Add anhydrous methanol (100 mL). Stir until the starting material is fully dissolved.

-

-

Catalyst Addition (Critical Step):

-

Weigh Raney® Nickel (approx. 1.0 g of the water-wet slurry) on a watch glass.

-

Carefully wash the catalyst with anhydrous methanol (3 x 10 mL) by decantation to remove the water. Do not allow the catalyst to become dry.

-

Immediately transfer the methanol-wet Raney Nickel slurry to the reaction vessel using a small amount of methanol to rinse the watch glass.

-

-

Hydrogenation:

-

Seal the reaction vessel.

-

Purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or maintain a positive pressure with a balloon).

-

Begin vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours at room temperature. Progress can also be monitored by TLC or LC-MS by carefully withdrawing a small aliquot.

-

Part B: Workup and Catalyst Removal

-

Depressurization and Purging: Once the reaction is complete, carefully vent the excess hydrogen pressure in the fume hood. Purge the vessel with an inert gas like nitrogen or argon.

-

Catalyst Filtration (Critical Step):

-

Prepare a filtration setup using a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over filter paper.

-

Pre-wet the Celite® pad with methanol.

-

Under a gentle stream of nitrogen, carefully decant the reaction mixture onto the Celite® pad.

-

Crucially, ensure the Celite® pad and the filtered catalyst remain wet with methanol at all times to prevent ignition.

-

Wash the filtered catalyst cake with additional methanol (2 x 20 mL).

-

Immediately after filtration, the funnel containing the wet catalyst should be transferred to a separate beaker and quenched by slowly adding a large volume of water, followed by dilute acid.

-

-

Solvent Removal: Transfer the clear filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-fluorobenzylamine as an oil.

Part C: Hydrochloride Salt Formation and Isolation

-

Dissolution: Dissolve the crude amine oil in diethyl ether (100 mL). A small amount of insoluble material may be present; if so, filter the solution.

-

Acidification: While stirring the ethereal solution, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

-

Precipitation and Isolation: Continue adding the HCl solution until no further precipitation is observed. Check that the vapor above the solution is acidic using moist pH paper.

-

Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with fresh diethyl ether (2 x 30 mL) to remove any non-polar impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation and Expected Results

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 85-95% |

| Melting Point | 250-254 °C[16] |

| Purity (HPLC) | ≥98%[17] |

| ¹H NMR | Spectrum consistent with the structure of 3-Bromo-5-fluorobenzylamine hydrochloride. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine (C₇H₇BrFN), m/z ≈ 204/206. |

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 3-Bromo-5-fluorobenzylamine HCl.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. System leak. | 1. Use fresh, active Raney Nickel. Ensure it was not exposed to air. 2. Ensure a positive H₂ pressure is maintained. 3. Check all seals and connections on the apparatus. |

| Low Yield | 1. Mechanical loss during transfers. 2. Incomplete precipitation of the salt. 3. Product is partially soluble in the wash solvent. | 1. Ensure quantitative transfers. 2. Add HCl solution until precipitation is fully complete. Cool the solution in an ice bath to maximize recovery. 3. Minimize the volume of wash solvent used. |

| Product is an oil or gummy solid | 1. Impurities present. 2. Insufficient HCl added. | 1. Re-dissolve the product in a minimal amount of a polar solvent (like isopropanol) and precipitate by adding a non-polar solvent (like diethyl ether or hexanes). 2. Re-dissolve in ether and add more HCl solution. |

| Dark-colored product | Contamination from the catalyst (fine particles passed through the filter). | Re-filter the methanolic solution through a finer filter aid (e.g., a tighter Celite® pad or a membrane filter) before concentration and salt formation. |

References

-

Nagy, E., Tungler, A., & Kúsz, N. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 461-473. [Link]

-

Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2010(1), 94-101. [Link]

-

Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. [Link]

-

Mebane, R. C., Gross, B. H., & Cunningham, K. L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Journal of Chemical Education, 78(3), 337. [Link]

-

Jagadeesh, R. V., & Beller, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ChemCatChem, 10(15), 3195-3207. [Link]

- Barnette, W. E. (1983). U.S. Patent No. 4,375,003. Washington, DC: U.S.

-

Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]

-

Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

-

Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Raney Nickel. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Raney Nickel Alloy Material Safety Data Sheet. [Link]

-

Nagao, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Angewandte Chemie International Edition, 56(8), 2133-2137. [Link]

-

ResearchGate. (n.d.). Nitrile hydrogenation to primary amine. [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. [Link]

-

ChemBK. (n.d.). 3-BROMO-5-FLUOROBENZYLAMINE HYDROCHLORIDE. [Link]

-

BIOFOUNT. (n.d.). 3-Bromo-5-fluorobenzylamine Hydrochloride. [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

-

Capot Chemical. (n.d.). Specifications of (3-bromo-5-fluorophenyl)methanamine hydrochloride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pp.bme.hu [pp.bme.hu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 179898-34-1 Cas No. | 3-Bromo-5-fluorobenzonitrile | Matrix Scientific [matrixscientific.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]

- 15. nj.gov [nj.gov]

- 16. chembk.com [chembk.com]

- 17. capotchem.com [capotchem.com]

Application Notes: Reaction Conditions for Coupling with 3-Bromo-5-fluorobenzylamine Hydrochloride

Introduction

3-Bromo-5-fluorobenzylamine hydrochloride is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive aryl bromide for cross-coupling, a nucleophilic benzylamine, and a fluorine atom to modulate physicochemical properties, makes it an attractive starting material for the synthesis of diverse molecular scaffolds. This guide provides an in-depth exploration of the critical parameters and detailed protocols for engaging this substrate in several classes of palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the unique challenges presented by this molecule, namely the management of the amine hydrochloride salt and the electronic effects of the substituents.

Critical Pre-Reaction Considerations: Unlocking Reactivity

Successful coupling reactions with 3-bromo-5-fluorobenzylamine hydrochloride hinge on addressing two key molecular features before the catalytic cycle can proceed efficiently.

In Situ Neutralization of the Hydrochloride Salt

The substrate is supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated benzylamine is not nucleophilic and can interfere with the catalytic system. Therefore, in situ neutralization is the first and most critical step.

-

Causality: A stoichiometric amount of base is required to deprotonate the ammonium salt, liberating the free benzylamine. This free amine is the active species in certain reactions (like Buchwald-Hartwig amination of a different aryl halide) but can also be a complicating factor, acting as a potential ligand for the palladium catalyst. A careful choice of base is paramount.

-

Recommended Bases: Inorganic bases are generally preferred to avoid competitive N-arylation of a soluble organic base.

-

Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices for most coupling reactions. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reaction rates.[1]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in Suzuki and Buchwald-Hartwig reactions.[2]

-

Alkoxides (NaOt-Bu, KOt-Bu): Strong bases essential for many Buchwald-Hartwig aminations. However, their high reactivity requires strictly anhydrous conditions.[3]

-

It is crucial to use at least one equivalent of base for the neutralization, in addition to the amount required for the catalytic cycle itself (e.g., in Suzuki or Sonogashira couplings).

The Electronic Landscape of the Aryl Bromide

The electronic nature of the 3-bromo-5-fluorobenzyl moiety influences its reactivity in the key oxidative addition step of palladium-catalyzed reactions.

-

Fluorine's Influence: The strongly electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring. This effect facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-determining step in the catalytic cycle.

-

Bromine's Role: Aryl bromides represent a "sweet spot" in terms of reactivity for cross-coupling. They are generally more reactive than aryl chlorides and more cost-effective and stable than aryl iodides, making them ideal partners for a wide range of coupling reactions.[4][5]

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for the most common and synthetically valuable cross-coupling reactions involving 3-bromo-5-fluorobenzylamine.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures.[1][6]

Detailed Protocol: Synthesis of 3-Aryl-5-fluorobenzylamine

-

Materials:

-

3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

-

Base: K₂CO₃ or K₃PO₄ (3.0 eq)

-

Solvent: Dioxane/Water (4:1 v/v) or 2-MeTHF/Water (10:1 v/v)[1]

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorobenzylamine hydrochloride, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale & Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust, commercially available catalysts effective for a wide range of aryl bromides.[2] |

| Ligand | PPh₃, dppf (part of catalyst) | Provides catalyst stability and promotes reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Neutralizes HCl salt and activates the boronic acid for transmetalation.[6] |

| Solvent | Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic system solubilizes both organic and inorganic reagents.[1] |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |

Visual Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the coupling of the substrate's aryl bromide with a different amine.[7][8] This is distinct from using the substrate's own benzylamine group as the nucleophile.

-

Expert Insight: The presence of the free benzylamine in the reaction mixture (after neutralization) can lead to competitive self-coupling or catalyst inhibition. Therefore, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly recommended as they promote the desired coupling over side reactions.[9]

Detailed Protocol: Synthesis of 3-Amino-5-fluorobenzylamine Derivatives

-

Materials:

-

3-Bromo-5-fluorobenzylamine hydrochloride (1.0 eq)

-

Amine coupling partner (primary or secondary, 1.1-1.3 eq)

-

Palladium Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)

-

Base: NaOt-Bu or K₃PO₄ (2.5-3.0 eq)

-

Solvent: Toluene or Dioxane (anhydrous)

-

-

Procedure:

-

Inside a glovebox, add the palladium precatalyst, base, and a stir bar to a flame-dried vial.

-

Add the 3-bromo-5-fluorobenzylamine hydrochloride and the amine coupling partner.

-